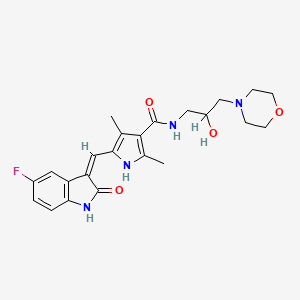
SU14813
Vue d'ensemble
Description
VEGFR2/PDGFR/c-Kit/Flt-3 Inhibitor SU014813 is an orally-active, tyrosine kinase receptor inhibitor with potential antitumor activity. SU014813 binds to and inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR) alpha and beta, c-Kit and Fms-related tyrosine kinase 3 (Flt-3). This leads to an inhibition of cellular proliferation and angiogenesis and an induction of apoptosis.
Applications De Recherche Scientifique
Traitement du cancer
SU14813 a montré un potentiel prometteur dans des études non cliniques pour son activité antitumorale, équivalente à celle du sunitinib. Il a été observé qu'il provoquait une régression tumorale, un arrêt de la croissance, un retard de croissance et une survie prolongée dans des modèles de cancer xénogreffe établis chez la souris .
Inhibition des tyrosine kinases
En tant qu'inhibiteur oral multicible des tyrosine kinases (TKI), this compound cible divers récepteurs tels que VEGFR, PDGFR, KIT et FLT-3. Ces récepteurs jouent un rôle crucial dans l'angiogenèse et la croissance et la métastase des tumeurs solides et hématologiques .
Essais biochimiques
Dans des essais biochimiques, this compound s'est avéré efficace pour inhiber les cibles RTK avec des valeurs IC50 allant de 0,002 à 0,05 μmol/L, ce qui indique son potentiel en tant qu'inhibiteur puissant pour les RTK à domaine kinase divisé multiples .
Mécanisme D'action
Target of Action
SU14813 is a multi-targeted receptor tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) , platelet-derived growth factor receptors (PDGFR) , KIT , and fms-like tyrosine kinase 3 (FLT-3) . These receptors play a key role in angiogenesis and the growth and metastasis of solid and hematologic tumors .
Mode of Action
This compound exerts its effects by binding to and inhibiting its target receptors . This inhibitory activity disrupts the normal function of these receptors, leading to inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .
Biochemical Pathways
The inhibition of VEGFR, PDGFR, KIT, and FLT-3 by this compound affects multiple signaling pathways involved in angiogenesis, tumor growth, and metastasis . Most tumors are the product of multiple mutations in multiple aberrant signaling pathways. Consequently, simultaneous targeted inhibition of multiple signaling pathways could be more effective than inhibiting a single pathway in cancer therapies .
Result of Action
This compound inhibits target RTK activity in vivo in association with reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy . This results in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with docetaxel significantly enhanced both the inhibition of primary tumor growth and the survival of the tumor-bearing mice compared with administration of either agent alone . This suggests that the therapeutic environment, including the presence of other drugs, can influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
SU14813 has broad-spectrum receptor tyrosine kinase (RTK) inhibitory activity through binding to and inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . In biochemical assays, this compound inhibited these RTK targets with IC 50 values ranging from 0.002 to 0.05 μmol/L .
Cellular Effects
In cellular assays, this compound inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibited VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of VEGFR, PDGFR, KIT, and FLT3 . This broad-spectrum RTK inhibitory activity leads to the inhibition of ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .
Temporal Effects in Laboratory Settings
This compound showed moderate systemic clearance (46 mL/min/kg) corresponding to 50% of hepatic blood flow in mice, and moderate volume of distribution (1.5 L/kg) was observed, suggesting good distribution into tissues .
Dosage Effects in Animal Models
In nonclinical studies, this compound demonstrated broad and potent antitumor activity equivalent to that of sunitinib, which resulted in tumor regression, growth arrest, growth delay, and prolonged survival in established xenograft cancer models in mice . The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL .
Metabolic Pathways
Given its broad-spectrum RTK inhibitory activity, it is likely that this compound interacts with multiple metabolic pathways through its inhibition of VEGFR, PDGFR, KIT, and FLT3 .
Subcellular Localization
Given its broad-spectrum RTK inhibitory activity, it is likely that this compound interacts with multiple subcellular compartments through its inhibition of VEGFR, PDGFR, KIT, and FLT3 .
Propriétés
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPALGJUAXMMC-PMFHANACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025698 | |
| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452105-23-6, 627908-92-3 | |
| Record name | SU-14813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SU 14813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU-14813 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SU14813 functions as a multitargeted receptor tyrosine kinase (RTK) inhibitor. It exerts its activity by binding to and inhibiting several RTKs including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) [, , ]. This broad inhibitory activity disrupts multiple signaling pathways involved in tumor angiogenesis, growth, and metastasis [, , ]. For instance, this compound has been shown to inhibit VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft models []. This inhibition, in turn, leads to a reduction in angiogenesis, cell proliferation, and tumor cell survival [].
A: While specific SAR studies are not extensively detailed within the provided research, it's known that this compound shares structural similarities with sunitinib, another multi-targeted RTK inhibitor []. Further research exploring modifications to the this compound structure and their impact on potency, selectivity, and pharmacokinetic properties would be valuable.
A: In vitro, this compound has demonstrated potent inhibition of ligand-dependent and -independent proliferation, migration, and survival in endothelial and tumor cell lines expressing its target RTKs []. In vivo studies using xenograft models have shown that this compound exhibits broad antitumor activity, leading to tumor regression, growth arrest, or significantly reduced growth rates []. Importantly, combining this compound with docetaxel showed enhanced efficacy in inhibiting tumor growth and improving survival compared to either agent alone [].
A: this compound can be administered orally and exhibits dose-proportional pharmacokinetics, achieving steady-state plasma concentrations by day 8 of continuous daily dosing [, ]. The mean terminal half-life ranges from 9 to 34 hours, allowing for once-daily dosing []. Target plasma concentrations for in vivo efficacy (above 100 ng/mL) are achieved and sustained for over 12 hours at doses of 100 mg/day or greater [, ].
A: A phase I clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors []. The study demonstrated that this compound has a manageable safety profile with common adverse events including fatigue, diarrhea, nausea, anorexia, and vomiting []. Promisingly, the trial also observed clinically meaningful antitumor activity with durable responses, supporting further clinical investigation of this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



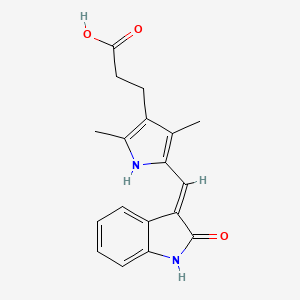

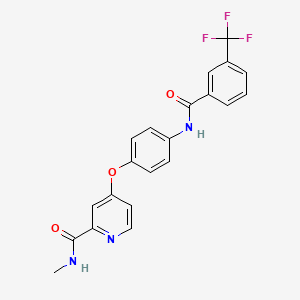

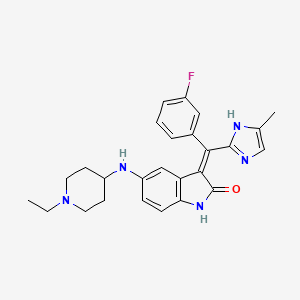


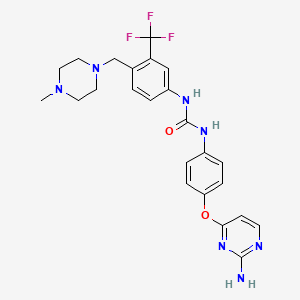
![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)




